molecular formula C21H23N3O4 B2668704 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea CAS No. 954698-35-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea

Cat. No.: B2668704
CAS No.: 954698-35-2
M. Wt: 381.432
InChI Key: QCMMYCUOKQPOTF-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a phenethylurea group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivativeThe final step involves the formation of the phenethylurea group through a condensation reaction with phenethylamine and isocyanate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenethylurea: Lacks the pyrrolidinone ring, making it less versatile.

    1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenethylurea is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20-10-16(12-23-21(26)22-9-8-15-4-2-1-3-5-15)13-24(20)17-6-7-18-19(11-17)28-14-27-18/h1-7,11,16H,8-10,12-14H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMYCUOKQPOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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